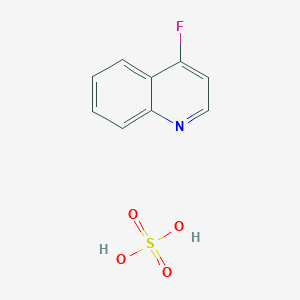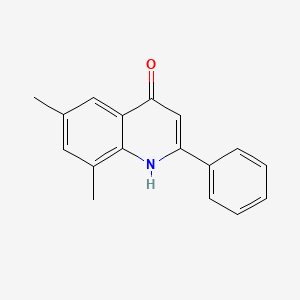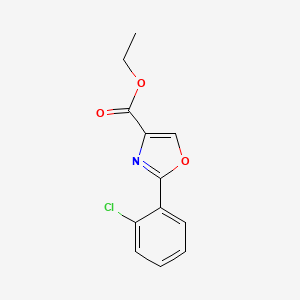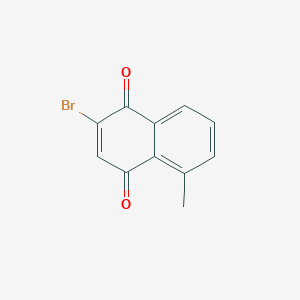
4-Fluoroquinoline sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoroquinoline sulfate is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoroquinoline sulfate involves several methods, including cyclization, cycloaddition reactions, and direct fluorination. One common approach is the nucleophilic substitution of fluorine atoms, where a fluorine atom is introduced into the quinoline ring system . Another method involves the use of organometallic compounds to achieve the desired fluorinated product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoroquinoline sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and hydrogenated quinoline derivatives .
Scientific Research Applications
4-Fluoroquinoline sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound exhibits significant antibacterial and antiviral activities, making it a valuable tool in microbiological studies.
Medicine: Due to its biological activity, it is explored for potential therapeutic applications, including as an antineoplastic agent.
Industry: It finds applications in the production of liquid crystals and cyanine dyes
Mechanism of Action
The mechanism of action of 4-Fluoroquinoline sulfate involves its interaction with bacterial enzymes such as DNA gyrase and DNA topoisomerase IV. By stabilizing the enzyme-DNA complex, it induces double-strand breaks in the DNA, leading to cell death. This mechanism is highly effective in killing bacteria and is distinct from other classes of antibiotics .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: A class of broad-spectrum antibiotics that include compounds like ciprofloxacin and ofloxacin.
Quinolines: Non-fluorinated derivatives such as quinine and mefloquine
Uniqueness
4-Fluoroquinoline sulfate stands out due to its enhanced biological activity resulting from the incorporation of a fluorine atom. This modification improves its ability to penetrate cell membranes and interact with molecular targets, making it more effective than non-fluorinated quinolines .
Properties
Molecular Formula |
C9H8FNO4S |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
4-fluoroquinoline;sulfuric acid |
InChI |
InChI=1S/C9H6FN.H2O4S/c10-8-5-6-11-9-4-2-1-3-7(8)9;1-5(2,3)4/h1-6H;(H2,1,2,3,4) |
InChI Key |
BEVDTXZIOKLXAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)F.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Azepino[2,1-b]quinazolin-12(6H)-one, 6-chloro-7,8,9,10-tetrahydro-](/img/structure/B11866399.png)
![1-[4-(Propylsulfanyl)butyl]azepan-2-one](/img/structure/B11866402.png)


![Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate](/img/structure/B11866421.png)


![Benzo[g]quinoline-5,10-dione, 4-(methoxymethyl)-](/img/structure/B11866437.png)


![8-(Cyclopropanecarbonyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11866472.png)


